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This document provides a detailed guide for integrating the CAP3 DNA sequence assembly

program into bioinformatics workflows. CAP3 is a robust and widely used tool for assembling

DNA sequences, particularly effective for Sanger sequencing reads and expressed sequence

tags (ESTs).[1][2][3] It features algorithms for clipping low-quality 5' and 3' ends of reads,

utilizing base quality values, and employing forward-reverse constraints to improve assembly

accuracy and correct errors.[4][5][6][7]

Introduction to CAP3
CAP3 (Contig Assembly Program, 3rd generation) is a command-line tool designed for de novo

assembly of DNA sequences. It excels in smaller-scale assembly projects and is recognized for

producing highly accurate consensus sequences.[1][6] The program's algorithm operates in

three main phases:

Preprocessing and Overlap Computation: Poor quality regions at the 5' and 3' ends of reads

are identified and clipped.[4][5][6] The program then calculates overlaps between reads,

identifying and removing false positives.[4]

Contig Formation: Reads are progressively joined to form contigs based on the strength of

their overlap scores.[4] Forward-reverse constraints, often derived from paired-end

sequencing, are used to correct misassemblies and link contigs into scaffolds.[4][5][7][8]
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Consensus Generation: A multiple sequence alignment of the reads within each contig is

constructed to compute a consensus sequence.[4][5] Base quality values are used to

determine the most likely base at each position, enhancing the accuracy of the final

sequence.[4][5][7]

General Bioinformatics Workflow for Sequence
Assembly
Integrating CAP3 into a broader bioinformatics pipeline typically involves pre-processing of raw

sequence data and post-assembly analysis of the generated contigs.
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Caption: A general workflow for sequence assembly using CAP3.

Protocols for CAP3 Integration
Protocol 1: Installation and Setup
CAP3 is available as a pre-compiled binary for various operating systems.

Download: Obtain the appropriate CAP3 executable from its official distribution website.

Permissions: Make the downloaded file executable.

Environment: For ease of use, move the executable to a directory included in your system's

PATH (e.g., /usr/local/bin), or add its location to your shell's configuration file (e.g., .bashrc or

.zshrc).

Protocol 2: Data Preparation
CAP3 requires specific input file formats.

Sequence File (Required):
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Format: A standard FASTA file containing the DNA reads to be assembled.[4][5][8]

Naming Convention: Let's assume the file is named my_reads.fasta.

Quality File (Optional):

Format: A FASTA-like file containing base quality scores (Phred scores).[4][5][8]

Naming Convention: Must be named identically to the sequence file but with a .qual

extension (e.g., my_reads.qual).[4][5][8]

Constraint File (Optional):

Format: A text file specifying forward-reverse constraints for paired-end reads.[4][5][8]

Each line should be in the format: ReadA ReadB MinDistance MaxDistance.[4][5]

Naming Convention: Must be named identically to the sequence file but with a .con

extension (e.g., my_reads.con).[4][5][8]

Protocol 3: Running CAP3
The basic command-line execution of CAP3 is straightforward.

Basic Command:

This command assembles the sequences in my_reads.fasta and redirects the standard output,

which contains detailed assembly information, to my_reads.fasta.cap.out.[1][8]

Command with Options: CAP3 provides several options to customize the assembly process.

This command runs the assembly with a minimum overlap percent identity of 95% (-p 95), a

minimum overlap length of 40 bp (-o 40), and a maximum overhang percent length of 20 (-h

20).

Key Command-Line Options
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Option Description Default Value

-p
Overlap percent identity cutoff.

[2][9]
90

-o Overlap length cutoff (bp).[2][9] 40

-h
Maximum overhang percent

length.[8]
20

-s
Overlap similarity score cutoff.

[2]
250

-c
Base quality cutoff for clipping.

[2][7]
12

-f
Maximum gap length in

overlaps.[2][8]
20

-r
Consider reads in reverse

orientation (1=Yes, 0=No).[8]
1

Interpreting CAP3 Output
CAP3 generates several output files that provide a comprehensive summary of the assembly.

[1][8]
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Filename Suffix Content

.cap.contigs
A FASTA file containing the consensus

sequences of the assembled contigs.[1][8]

.cap.singlets
A FASTA file of the reads that were not

assembled into any contig.[1][8]

.cap.contigs.qual
Quality scores for the consensus sequences in

the .cap.contigs file.[8][10]

.cap.ace
Assembly data in ACE format, which can be

visualized in viewers like Consed.[4][8]

.cap.info

Additional information about the assembly,

including corrections made using constraints.[1]

[8]

stdout Detailed assembly results in CAP format.[4][8]

Advanced Workflow: Assembly with Quality Scores
and Constraints
For higher accuracy, especially with paired-end Sanger data, incorporating quality and

constraint files is recommended.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://staden.sourceforge.net/manual/gap4_unix_88.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Data

CAP3 Assembly Engine

Primary Outputs

Reads
(my_reads.fasta)

cap3 my_reads.fasta [options]Quality Scores
(my_reads.qual)

Constraints
(my_reads.con)

Contigs
(.cap.contigs)

Singlets
(.cap.singlets)

Visualization
(.cap.ace)

Click to download full resolution via product page

Caption: Advanced CAP3 workflow with optional input files.

Protocol 4: Generating and Using a Constraint File
If you have paired-end reads with a known insert size range, you can generate a .con file to

guide the assembly.

Naming Convention: Ensure your paired-end reads have consistent naming (e.g., read1.F

and read1.R). CAP3 often uses the substring before the first dot to identify pairs.[8]

Create the File: Manually or with a script, create the .con file. For an insert size of 2000-3000

bp, a line might look like this:

Note: The distance range should be wider than the insert size to account for the clipping of

read ends by CAP3.[7]
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Execution: Place the my_reads.con file in the same directory as my_reads.fasta and run

CAP3 as usual. CAP3 will automatically detect and use this file.[4][5][8]

Conclusion
CAP3 remains a valuable tool for de novo assembly in various bioinformatics applications, from

single gene assembly to EST clustering. By following these protocols, researchers can

effectively integrate CAP3 into their data analysis pipelines, leveraging its features for clipping,

quality score utilization, and forward-reverse constraints to produce high-quality assemblies. Its

straightforward command-line interface and well-documented output formats facilitate its

inclusion in automated workflows for genomics and drug discovery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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